molecular formula C11H10N4 B13580702 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile

2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B13580702
M. Wt: 198.22 g/mol
InChI Key: RNWPJBFPXXPOBH-UHFFFAOYSA-N
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Description

2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile

InChI

InChI=1S/C11H10N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7H2,1H3

InChI Key

RNWPJBFPXXPOBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)CC#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-5-phenyl-1H-1,2,4-triazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-phenyl-1H-1,2,4-triazole: Lacks the acetonitrile group but shares the triazole core.

    2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile: Similar structure but without the phenyl group.

    5-phenyl-1H-1,2,4-triazole-3-acetonitrile: Different substitution pattern on the triazole ring.

Uniqueness

2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is unique due to the presence of both the phenyl and acetonitrile groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, potential mechanisms of action, and comparative efficacy against various cell lines.

The chemical structure of this compound can be described as follows:

PropertyValue
Chemical FormulaC12H12N4
Molecular Weight224.25 g/mol
IUPAC NameThis compound
SMILESCN1C(=NNC(=N1)C2=CC=CC=C2)CC#N

This compound exhibits a triazole ring system, which is known for its ability to interact with biological targets through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:

Case Study: MCF-7 Breast Cancer Cells

In vitro studies using the MTT assay demonstrated that triazole derivatives exhibit significant cytotoxicity against MCF-7 cells (human breast cancer). The most potent derivatives led to an IC50 value of approximately 19.6 µM , indicating effective growth inhibition. The mechanism involved apoptosis induction through the modulation of apoptotic proteins such as Bcl-2 and Bax . Specifically:

  • Bax protein levels were upregulated.
  • Bcl-2 protein levels were downregulated.
    This shift in protein expression ratios suggests a pro-apoptotic effect leading to increased cell death in cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers mitochondrial pathways leading to apoptosis. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase pathways .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the S phase, further contributing to its anticancer efficacy .

Comparative Efficacy

Comparative studies with other triazole derivatives indicate that while many share similar structural features, variations in substituents significantly affect their biological activity. For example:

CompoundIC50 (µM)Target Cell Line
2-(1-Methyl-5-phenyl...)19.6MCF-7
Coumarin-Triazole Hybrid15.0MCF-7
Standard Chemotherapy Agent25.0MCF-7

These findings suggest that structural modifications can enhance or diminish anticancer properties.

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